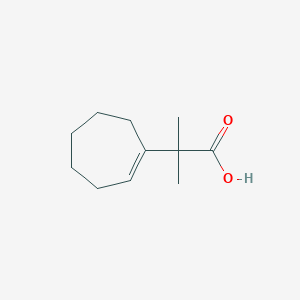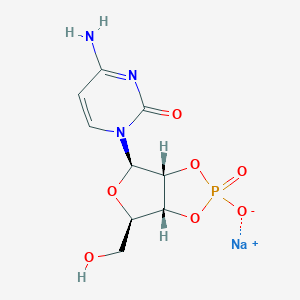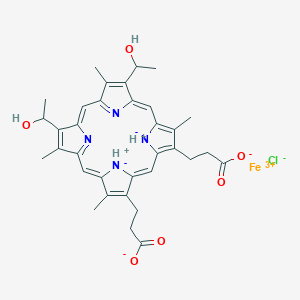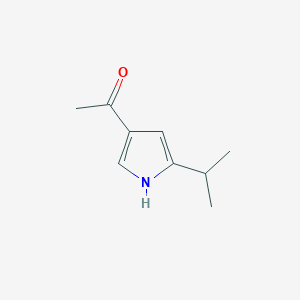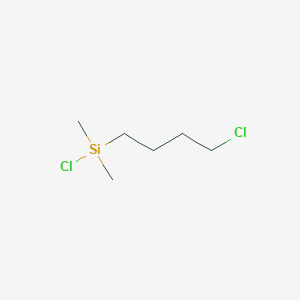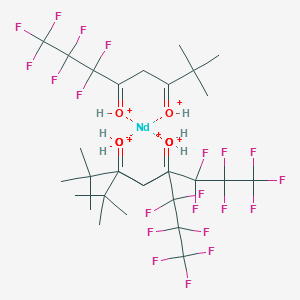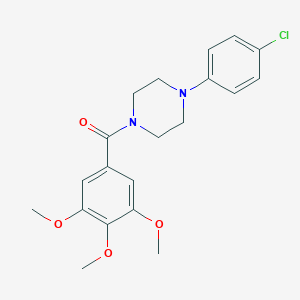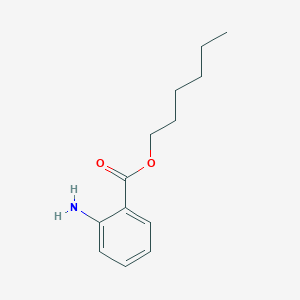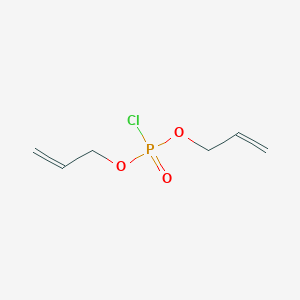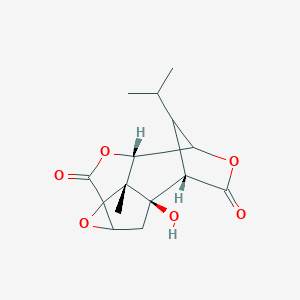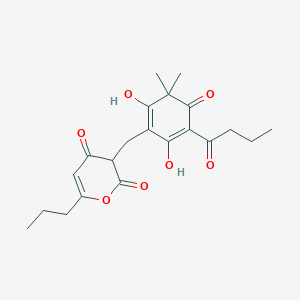
Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid
Descripción general
Descripción
Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid is a unique chemical compound with the linear formula C15H23ClO2 . It has a molecular weight of 270.802 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid is represented by the linear formula C15H23ClO2 . This indicates that the molecule is composed of 15 carbon atoms, 23 hydrogen atoms, one chlorine atom, and two oxygen atoms .Aplicaciones Científicas De Investigación
Molecular Recognition and Complexation
Molecular recognition studies have demonstrated the versatility of adamantane derivatives in assembling one-dimensional motifs through hydrogen bonding and other interactions. For example, certain adamantane compounds exhibit remarkable adaptability in their conformation to suit the requirements of assembling partners, generating persistently one-dimensional motifs, such as infinite zig-zag ribbons and chains with both metal ions and dicarboxylic acids (Karle, Ranganathan, & Haridas, 1997). Additionally, cycloamylose complexation studies indicate that cyclodextrins form aqueous complexes with adamantane derivatives, suggesting potential applications in therapeutic sequestering agents for these compounds (Gelb, Schwartz, & Laufer, 1983).
Synthetic Methodology and Catalysis
Adamantane derivatives have been utilized in various synthetic methodologies, including the oxidation of adamantane catalyzed by metal complexes. The yield and efficiency of these reactions can be significantly influenced by the structure of the adamantane derivative used (Miyazaki, Satake, & Kobuke, 2008). The synthesis of α-(3-R-1-adamantyl)sulfoacetic acids demonstrates the chemical versatility of adamantane derivatives, highlighting their potential in creating novel compounds with various functionalities (Shmailov, Alimbarova, Vatsouro, Tafeenko, Shokova, & Kovalev, 2012).
Material Science and Polymer Chemistry
In material science, adamantane derivatives have contributed to the development of new materials with low dielectric constants and high thermal stability. For instance, adamantane-based polyimides synthesized from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane have shown promising properties for applications in electronics, including low dielectric constants and low moisture absorptions (Chern & Shiue, 1997).
Antimicrobial and Anti-inflammatory Activity
Adamantane derivatives have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols has revealed compounds with potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-2-(3,5,7-trimethyl-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2/c1-12-4-13(2)6-14(3,5-12)9-15(7-12,8-13)10(16)11(17)18/h10H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPDCMZNOXKOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297983 | |
| Record name | chlor(3,5,7-trimethyladamantan-1-yl)essigs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid | |
CAS RN |
16668-45-4 | |
| Record name | NSC119925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlor(3,5,7-trimethyladamantan-1-yl)essigs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-CHLORO-3,5,7-TRIMETHYL-1-ADAMANTANEACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



